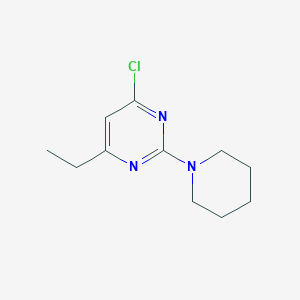

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Description

BenchChem offers high-quality 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFHAJMRIODKPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N2CCCCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590739 |

Source

|

| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901586-58-1 |

Source

|

| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a viable and robust synthesis pathway for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The narrative emphasizes the chemical principles guiding the synthetic strategy, offering field-proven insights into experimental design and execution.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, and metabolic stability. The target molecule, 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, possesses key structural features—a reactive chlorine atom for further modification, an ethyl group influencing lipophilicity, and a piperidine moiety that can impact solubility and receptor binding—making its synthesis a subject of significant interest.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound suggests a disconnection at the C2-piperidine bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This leads to the identification of a dichlorinated pyrimidine precursor, 2,4-dichloro-6-ethylpyrimidine, and piperidine as the starting materials. This approach is favored over constructing the pyrimidine ring from acyclic precursors due to the commercial availability of the key intermediate and the generally high efficiency of SNAr reactions on electron-deficient pyrimidine systems.

The pyrimidine ring's inherent electron deficiency, caused by the two electronegative nitrogen atoms, is further amplified by the electron-withdrawing chlorine atoms, making the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack.[2]

Synthesis Pathway: A Two-Step Approach

The synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can be efficiently achieved in two primary stages, starting from 6-ethyluracil.

Step 1: Chlorination of 6-Ethyluracil to Yield 2,4-Dichloro-6-ethylpyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine (uracil) derivative to the corresponding dichloropyrimidine. This transformation is a standard procedure in pyrimidine chemistry, typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 6-ethyluracil (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is often carried out in the presence of a tertiary amine base like N,N-diethylaniline or N,N-diisopropylethylamine (Hunig's base) (1-1.2 equivalents) to neutralize the HCl generated during the reaction.[4][5]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-dichloro-6-ethylpyrimidine.[4]

Causality Behind Experimental Choices:

-

Excess POCl₃: A significant excess of phosphorus oxychloride is used to serve as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Tertiary Amine Base: The addition of a hindered amine base is crucial for trapping the generated HCl, preventing potential side reactions and promoting the chlorination process.[5]

-

Aqueous Work-up: The careful quenching with ice water is necessary to hydrolyze the highly reactive excess POCl₃ in a controlled manner.

Step 2: Regioselective Nucleophilic Aromatic Substitution with Piperidine

The second and final step is the regioselective substitution of one of the chlorine atoms on 2,4-dichloro-6-ethylpyrimidine with piperidine. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1][6] However, the presence of an electron-donating group at the C6 position, such as an ethyl group, can influence this selectivity, potentially favoring substitution at the C2 position.[6]

Experimental Protocol: Synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-ethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Nucleophile Addition: Add piperidine (1-1.2 equivalents) to the solution. The reaction can be carried out in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the liberated HCl.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours. Monitor the formation of the product by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

Causality Behind Experimental Choices:

-

Solvent Choice: The choice of a polar aprotic or protic solvent helps to dissolve the reactants and facilitate the SNAr reaction.

-

Stoichiometry of Piperidine: Using a slight excess of piperidine can help to drive the reaction to completion, but a large excess should be avoided to minimize the potential for disubstitution.

-

Base: The inclusion of a base is critical to neutralize the HCl formed during the substitution, preventing the protonation of the piperidine nucleophile and maintaining its reactivity.

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow.

Caption: Synthesis workflow for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

Quantitative Data Summary

| Step | Reactants | Product | Key Reagents | Typical Yield | Purity |

| 1 | 6-Ethyluracil | 2,4-Dichloro-6-ethylpyrimidine | POCl₃, Base | 70-85% | >95% |

| 2 | 2,4-Dichloro-6-ethylpyrimidine, Piperidine | 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine | Solvent, Base | 60-75% | >98% |

Conclusion and Future Perspectives

The described two-step synthesis pathway provides a reliable and scalable method for the preparation of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine. The methodology relies on well-established chemical transformations and offers good overall yields. The final product, with its reactive chlorine atom, serves as a versatile intermediate for the synthesis of more complex molecules through further functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This opens avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including catalyst and solvent screening, could potentially lead to even higher yields and improved process efficiency.

References

-

Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]

-

National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

PrepChem.com. Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. [Link]

-

ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. [Link]

- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents.

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

- Google Patents. A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule and its analogues in medicinal chemistry and drug discovery.

Introduction: Unveiling a Potential Pharmacophore

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therapeutic agents. The title compound, 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, presents an intriguing combination of a reactive chloropyrimidine core, a lipophilic ethyl group, and a basic piperidinyl moiety. This unique amalgamation of functional groups suggests its potential as a key intermediate in the synthesis of novel bioactive molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.

This document will delve into the structural and chemical identity of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, summarize its key physical and chemical parameters, and provide standardized protocols for its experimental characterization.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of any scientific investigation. This section outlines the fundamental identifiers for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

Chemical Structure

The molecular structure of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is depicted below:

Caption: Chemical structure of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | N/A |

| CAS Number | 901586-58-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ClN₃ | [1][2][3] |

| Molecular Weight | 225.72 g/mol | [1][2][3] |

| Canonical SMILES | CCC1=CC(=NC(=N1)N2CCCCC2)Cl | [3] |

| InChI | InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 | [1] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the available and predicted data for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

| Property | Value | Method | Source |

| Physical State | Solid | - | |

| Boiling Point | 361.9 °C at 760 mmHg (Predicted) | Computational | [2] |

| Density | 1.17 g/cm³ (Predicted) | Computational | [2] |

| Flash Point | 172.6 °C (Predicted) | Computational | [2] |

| XLogP3 | 2.74770 (Predicted) | Computational | [2] |

Note: Much of the available data is computationally predicted. Experimental verification is highly recommended.

Synthesis and Reactivity Insights

While a specific, published synthetic route for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine was not identified in the initial literature survey, its structure suggests a plausible and well-established synthetic strategy based on the chemistry of pyrimidine derivatives.

Proposed Synthetic Pathway

A likely synthetic approach involves the nucleophilic aromatic substitution of a dichlorinated pyrimidine precursor with piperidine. This is a common and robust method for the synthesis of aminopyrimidines. A potential two-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

The synthesis of the precursor, 2,4-dichloro-6-ethylpyrimidine, would likely start from a corresponding dihydroxypyrimidine, which is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃). This is a standard transformation in pyrimidine chemistry. The subsequent reaction with piperidine would likely proceed selectively at one of the chloro-positions, influenced by the electronic and steric environment.

This proposed pathway is analogous to steps in the synthesis of other substituted piperidinyl-pyrimidines, such as the antihypertensive drug Minoxidil, where a chloropyrimidine is reacted with piperidine.[4][5][6][7]

Experimental Protocols for Physicochemical Characterization

To supplement the predicted data, the following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

-

Perform the measurement in triplicate and report the average range.

Determination of Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7.4, 9).

-

Add an excess amount of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine to a known volume of each buffered solution in a vial. The presence of undissolved solid should be visible.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Express the solubility in units such as mg/mL or µM.

Determination of pKa

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Calibrate the pH electrode using standard buffer solutions.

-

Titrate the solution with the standardized strong acid, recording the pH as a function of the volume of titrant added.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, where half of the basic sites have been protonated.

-

Alternatively, specialized software can be used to analyze the titration data and calculate the pKa.

Safety and Handling

-

Hazard Class: Likely to be classified as an acute oral toxicant and an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a substituted pyrimidine with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known and predicted physicochemical properties, a plausible synthetic route, and detailed protocols for its experimental characterization. The information presented herein should serve as a valuable resource for researchers working with this compound, enabling its effective and safe utilization in the laboratory. Further experimental validation of the predicted properties is strongly encouraged to build a more complete and accurate profile of this molecule.

References

- Vertex AI Search. 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine. [Online].

- Sigma-Aldrich. 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine DiscoveryCPR 901586-58-1. [Online].

- ECHEMI. 901586-58-1, 4-CHLORO-6-ETHYL-2-(1-PIPERIDINYL)PYRIMIDINE Formula. [Online].

- Amerigo Scientific. 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine. [Online].

- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Online].

- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Online].

- European Patent Office. EP 0295218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Online].

- Wikipedia. Minoxidil. [Online].

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine - Amerigo Scientific [amerigoscientific.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 7. Minoxidil - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a defined chemical entity, a comprehensive review of the scientific literature reveals a notable absence of direct experimental data elucidating its specific mechanism of action. This guide, therefore, adopts a hypothesis-driven approach, leveraging established structure-activity relationships (SAR) of analogous substituted pyrimidines to postulate its potential biological targets and cellular effects. By dissecting the contributions of the pyrimidine core, the 2-piperidino moiety, the 4-chloro substituent, and the 6-ethyl group, we will explore plausible mechanisms, with a primary focus on kinase inhibition, a hallmark of many 2-aminopyrimidine derivatives. This document is intended to serve as a foundational resource for researchers, providing a structured framework for the empirical investigation of this compound's pharmacological profile.

Introduction: The Enigma of a Substituted Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous endogenous molecules and synthetic drugs with a vast array of biological activities.[1][2] The diverse therapeutic applications of pyrimidine derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents, underscore the profound impact of substituent patterns on the pyrimidine ring in dictating their pharmacological properties.[3][4]

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine presents a unique combination of structural motifs. However, the absence of direct studies on this specific molecule necessitates a deductive approach to understanding its potential mechanism of action. This guide will, therefore, construct a scientific narrative based on the well-documented activities of structurally related compounds, providing a roadmap for future experimental validation.

Deconstructing the Pharmacophore: A Rationale for Postulated Mechanisms

The biological activity of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can be conceptually dissected by considering the individual contributions of its key structural features:

-

The 2-Aminopyrimidine Core Analogue: The 2-piperidin-1-yl group is a derivative of a 2-aminopyrimidine, a privileged scaffold in kinase inhibitor design.[5] This core can mimic the adenine base of ATP, enabling competitive binding to the ATP-binding pocket of a multitude of protein kinases.[6]

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring. It is also a common reactive handle in medicinal chemistry, often displaced in nucleophilic aromatic substitution reactions during the synthesis of more complex derivatives, particularly in the development of kinase inhibitors.[7]

-

The 6-Ethyl Group: The ethyl group at the 6-position is a small alkyl substituent that can contribute to the molecule's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity for specific biological targets.[8]

-

The Piperidine Moiety: The piperidine ring can influence the compound's solubility, lipophilicity, and metabolic stability. It can also engage in specific interactions within a target's binding site.

Primary Postulated Mechanism of Action: Protein Kinase Inhibition

Based on the prevalence of the 2-aminopyrimidine scaffold in approved and investigational kinase inhibitors, the most probable mechanism of action for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is the inhibition of one or more protein kinases.[5][6]

Rationale for Kinase Inhibition

The dysregulation of protein kinase activity is a fundamental driver of numerous diseases, most notably cancer.[5] The 2-aminopyrimidine core of our subject compound can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The substituents at the 4 and 6 positions then project into more variable regions of the ATP pocket, thereby determining the inhibitor's potency and selectivity.

Potential Kinase Targets

Given the broad targeting capabilities of the 2-aminopyrimidine scaffold, 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine could potentially inhibit a range of kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[9]

-

I-kappa B Kinase (IKK): Piperidinyl aminopyrimidine derivatives have been explored as inhibitors of IKK-2, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[10]

-

Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine scaffold is present in inhibitors of a wide array of kinases, including EGFR, c-KIT, VEGFR, and PDGFR.[6]

Hypothetical Signaling Pathway Inhibition

The inhibition of a key kinase would lead to the downstream modulation of a critical signaling pathway. For instance, if 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine were to inhibit a kinase in the MAPK/ERK pathway, it could block the transduction of proliferative signals.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Other Plausible Biological Activities

While kinase inhibition is the most probable mechanism, the versatile pyrimidine scaffold could impart other biological activities.[1][11]

Antimicrobial and Antifungal Activity

Chloropyrimidines and other substituted pyrimidines have demonstrated antimicrobial and antifungal properties.[12] The mechanism for such activity can vary, including the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Anti-inflammatory Effects

As mentioned, inhibition of kinases like IKK can lead to anti-inflammatory effects. Additionally, pyrimidine derivatives have been reported to possess anti-inflammatory properties through other mechanisms, potentially involving the modulation of cytokine production or inhibition of inflammatory enzymes.[4]

Anticancer Activity

Beyond kinase inhibition, pyrimidine derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis or cell cycle arrest.[13]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To empirically determine the mechanism of action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, a systematic experimental approach is required.

Initial Broad-Spectrum Screening

A logical first step is to perform a broad-spectrum screen to identify the general biological activity of the compound.

Caption: Initial broad-spectrum screening workflow.

Detailed Protocol for In Vitro Kinase Inhibition Assay

Should the initial screen suggest kinase inhibitory activity, the following protocol can be used for validation and determination of IC50 values.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine against a specific kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

ATP

-

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine in DMSO, followed by dilution in kinase buffer.

-

In a 384-well plate, add the kinase and the peptide substrate in kinase buffer.

-

Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting Protocol for Target Validation in a Cellular Context

To confirm that the compound inhibits the target kinase within a cellular environment, Western blotting can be employed to assess the phosphorylation status of a known downstream substrate.

Objective: To determine if 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine inhibits the phosphorylation of a target kinase's substrate in cultured cells.

Materials:

-

Cancer cell line known to have an active signaling pathway involving the target kinase.

-

Cell culture medium and supplements.

-

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

-

Lysis buffer.

-

Primary antibodies (total and phospho-specific for the substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on substrate phosphorylation relative to the total protein levels.

Quantitative Data from Analogous Compounds

While no direct quantitative data exists for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, the following table presents data for analogous pyrimidine derivatives to provide a frame of reference for potential potency.

| Compound Class | Target Kinase(s) | Reported IC50 Values | Reference |

| 2-Aminopyrimidine Derivatives | CDK9/HDAC1 | 88.4 nM / 168.9 nM | [14] |

| Piperidinyl Aminopyrimidines | IKK-2 | 1.30 µM | [10] |

| 2-(2-Aminopyrimidin-4-yl)phenols | CDK1/CDK2 | Potent Inhibition | [9] |

| Halogenated Pyrimidines | Anticancer (HCT116) | EC50: 89.24 µM | [13] |

Conclusion and Future Directions

In the absence of direct empirical evidence, this technical guide has synthesized a plausible mechanistic framework for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine based on the well-established pharmacology of its structural analogues. The primary hypothesis points towards the inhibition of protein kinases, a common mechanism for 2-aminopyrimidine-containing molecules. However, other biological activities, including antimicrobial and anti-inflammatory effects, cannot be discounted.

The experimental workflows detailed herein provide a clear and logical path for the elucidation of this compound's true mechanism of action. Future research should focus on a systematic screening and validation process to identify its primary biological targets and to explore its potential as a therapeutic agent. The structure-activity relationships discussed in this guide offer a valuable starting point for the design of more potent and selective derivatives.

References

-

Lee, J., Kim, K. H., & Jeong, S. (2011). Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4203-4205.[9]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Organic Chemistry, 26(10), 933-955.[1][3]

-

Abbas, S. Y., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Journal of Molecular Structure, 1244, 130953.[15]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.[3]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.[2]

-

Walter, M. A., et al. (2009). Discovery and Structure-Activity Relationships of Trisubstituted pyrimidines/pyridines as Novel Calcium-Sensing Receptor Antagonists. Journal of Medicinal Chemistry, 52(4), 1204-1208.[16]

-

ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.[7]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System.[6]

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.[14]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133502.[13]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate.[17]

-

Kim, H. W., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3043-3047.[10]

-

BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.[5]

-

BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications. BenchChem.[18]

-

Various Authors. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate.[4]

-

Chem-Impex. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Chem-Impex.[19]

-

Al-Masoudi, W. A., Al-Rikaby, A. A., & Faaz, R. A. (2015). Pharmacology study of pyrimidine derivative. ResearchGate.[20]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.[11]

-

Jetir. (n.d.). review on pharmacological activity of pyrimidine heterocycle. Jetir.Org.[21]

-

Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874.[12]

-

Reddy, T. S., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. ResearchGate.[22]

-

BenchChem. (n.d.). Comparative Analysis of 4-Ethyl-6-methylpyrimidine and its Analogs: A Guide for Researchers. BenchChem.[8]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and structure-activity relationships of trisubstituted pyrimidines/pyridines as novel calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine: A Case Study in Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a technically-grounded exploration of the potential biological activities of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, hereafter referred to as CEP-1. As of this writing, detailed, peer-reviewed studies on the specific biological functions of CEP-1 are not extensively available in public literature. Therefore, this document synthesizes established knowledge from structurally related 2,4,6-trisubstituted pyrimidine derivatives to construct a plausible and scientifically rigorous framework for its investigation as a potential anticancer agent. The experimental protocols and mechanistic hypotheses are based on authoritative sources concerning the broader class of pyrimidine-based compounds.[1][2][3][4][5]

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a multitude of therapeutic agents.[1][2] Derivatives of the 2,4,6-trisubstituted pyrimidine core, to which CEP-1 belongs, have demonstrated a wide spectrum of pharmacological effects, including potent antibacterial, anti-inflammatory, and, most notably, anticancer activities.[3][4][5][6]

CEP-1 (4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine) possesses key structural features that suggest significant potential for biological activity. The electron-withdrawing chlorine atom at the C4 position serves as a reactive site for nucleophilic substitution, while the ethyl and piperidinyl groups at C6 and C2, respectively, contribute to the molecule's lipophilicity and steric profile. These features are critical for modulating target binding affinity, selectivity, and pharmacokinetic properties. This guide will explore the hypothetical, yet plausible, anticancer properties of CEP-1, focusing on its potential mechanism of action, and provide a comprehensive framework for its experimental validation.

Postulated Mechanism of Action: Inhibition of Pro-Survival Signaling

Many substituted pyrimidines exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.[2] A plausible mechanism for CEP-1 is the inhibition of a critical protein kinase within the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis (programmed cell death).

The proposed mechanism involves CEP-1 binding to the ATP-binding pocket of a kinase such as Akt (Protein Kinase B), preventing the phosphorylation of its downstream targets. This disruption would halt the pro-survival signal, leading to the activation of apoptotic caspases and ultimately, cell death.

Experimental Validation Framework

A rigorous, multi-step approach is required to validate the hypothesized anticancer activity of CEP-1. The workflow begins with broad cytotoxicity screening, followed by mechanistic assays to elucidate the specific mode of action.

Protocol: Cell Viability Assessment via MTT Assay

This protocol is foundational for determining the cytotoxic effects of CEP-1 against a panel of human cancer cell lines.[5]

Objective: To quantify the dose-dependent effect of CEP-1 on the metabolic activity (and thus viability) of cancer cells.

Materials:

-

Human cancer cell lines (e.g., A2780 ovarian, SW1573 lung, WiDr colon).[7]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

CEP-1 stock solution (e.g., 10 mM in DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CEP-1 in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data and Interpretation

To illustrate the potential of CEP-1, the following table summarizes hypothetical IC₅₀ values derived from the MTT assay protocol described above.

| Table 1: Hypothetical In Vitro Cytotoxicity of CEP-1 | |

| Human Cancer Cell Line | IC₅₀ (µM) |

| A2780 (Ovarian) | 2.5 |

| SW1573 (Non-small cell lung) | 5.1 |

| WiDr (Colon) | 7.8 |

| MCF-7 (Breast) | 3.2 |

| HCT116 (Colon) | 6.5 |

Interpretation: The hypothetical data in Table 1 suggest that CEP-1 exhibits potent cytotoxic activity against a range of cancer cell lines, with particular efficacy against ovarian and breast cancer models. The sub-micromolar to low micromolar IC₅₀ values would position CEP-1 as a promising lead compound for further preclinical development. These results would strongly justify proceeding to mechanistic studies, such as Western blot analysis, to confirm the inhibition of Akt phosphorylation in treated cells.

Conclusion and Future Directions

The structural attributes of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CEP-1) place it within a class of compounds known for diverse and potent biological activities.[1][8] This guide has outlined a scientifically rigorous, albeit hypothetical, case for its investigation as an anticancer agent targeting the PI3K/Akt signaling pathway. The provided experimental framework offers a clear path for validating this hypothesis, from initial cytotoxicity screening to mechanistic elucidation. Future work should focus on executing these protocols, and if the results are promising, expand into kinase selectivity profiling, in vivo efficacy studies in xenograft models, and preliminary ADME/Tox assessments. The synthesis of analogs by modifying the ethyl and piperidinyl groups could also yield valuable structure-activity relationship (SAR) data to optimize potency and selectivity.[3]

References

- Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.

- BenchChem. (n.d.). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.

- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. [Journal name not fully specified].

- Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-577.

- Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.

- ResearchGate. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives.

- Raza, M., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Journal name not specified].

- [Journal name not specified]. (n.d.). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines.

- Wisdomlib. (2025). Substituted pyrimidine: Significance and symbolism.

- León, L. G., Miranda, P. O., Martín, V. S., Padrón, J. I., & Padrón, J. M. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 17(11), 3087-3090.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjarr.com [wjarr.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine: Synthesis, Biological Evaluation, and Future Perspectives

This technical guide provides a comprehensive exploration of the synthesis, structural diversification, and potential therapeutic applications of analogs and derivatives based on the 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the rationale behind synthetic strategies, proposes potential biological targets, and outlines detailed experimental protocols.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry. As a core component of nucleobases in DNA and RNA, it is not surprising that pyrimidine derivatives exhibit a vast array of biological activities.[1] The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in the design of novel therapeutic agents.[2] Pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase-inhibiting drugs.[3][4]

The subject of this guide, 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine, represents a promising starting point for the development of new chemical entities. The 2,4,6-trisubstituted pyrimidine core offers distinct regions for chemical modification, each contributing to the overall biological profile of the molecule. The piperidine moiety at the C2-position can influence solubility and interactions with biological targets, the ethyl group at C6 can modulate lipophilicity and steric bulk, and the chlorine atom at C4 serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5][6]

This guide will systematically explore the synthetic pathways to diversify this core structure and discuss the potential biological implications of these modifications, with a focus on kinase inhibition and antimicrobial activities, two areas where pyrimidine derivatives have shown significant promise.

The Core Moiety: Synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

The synthesis of the 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine core can be achieved through a multi-step process, typically starting from readily available precursors. A common approach involves the cyclization of a β-dicarbonyl compound with a suitable amidine derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target compound is outlined below. The key disconnection points are at the C4-Cl bond and the C2-N bond of the pyrimidine ring, leading back to simpler starting materials.

Caption: Retrosynthetic analysis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine.

Synthetic Protocol

A practical, step-by-step protocol for the synthesis of the core compound is as follows:

Step 1: Synthesis of 4,6-dihydroxy-2-(piperidin-1-yl)pyrimidine

-

To a solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (1.0 eq) and piperidine-1-carboximidamide hydrochloride (1.0 eq).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4,6-dihydroxy-2-(piperidin-1-yl)pyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine

-

To a stirred solution of 4,6-dihydroxy-2-(piperidin-1-yl)pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.2 eq) dropwise.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4,6-dichloro-2-(piperidin-1-yl)pyrimidine.

Step 3: Selective Reduction to 4-chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine

This step can be challenging. A potential route involves a selective reduction or a more controlled synthesis from a different starting material. An alternative and more direct synthesis of the core compound can be envisioned starting from ethyl propionylacetate and piperidin-1-carboximidamide, followed by chlorination.

Structural Analogs and Derivatives: Avenues for Diversification

The 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine scaffold offers several points for diversification to generate a library of analogs with potentially diverse biological activities. The primary focus for modification will be the C4-chloro position, with additional possibilities at the C6-ethyl group.

Modification at the C4-Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a wide range of substituents.[5][6]

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the chloropyrimidine with various aryl or heteroaryl boronic acids.[7] This allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the C4 position, which can significantly influence the biological activity, particularly in the context of kinase inhibitors where these groups can interact with the hinge region of the ATP-binding pocket.[8]

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces a linear, rigid alkynyl group at the C4 position.[9] This modification can be used to probe deeper into binding pockets of target proteins and can also serve as a handle for further functionalization via click chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]

-

To a microwave vial, add 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine (1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (4:1) as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 15-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Caption: Suzuki-Miyaura coupling for C4-arylation.

Experimental Protocol: General Procedure for Sonogashira Coupling [11]

-

To a Schlenk tube under an inert atmosphere, add 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine (1.0 eq), the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous triethylamine (TEA) as the solvent and base.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro group by various nucleophiles.

Amination: Reaction with primary or secondary amines introduces diverse amino substituents at the C4 position. This is a common strategy in the development of kinase inhibitors, as the amino group can act as a hydrogen bond donor or acceptor.

Thiolation: Reaction with thiols or thiophenols introduces thioether linkages. The sulfur atom can participate in different types of interactions with biological targets compared to oxygen or nitrogen.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

-

In a sealed tube, dissolve 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF.

-

Add the desired amine (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at 80-120°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Modification at the C6-Position

While less straightforward than modifying the C4-chloro position, the C6-ethyl group can also be a site for diversification. One approach involves starting with a different β-ketoester in the initial pyrimidine synthesis. For example, using ethyl benzoylacetate would introduce a phenyl group at the C6 position.

Alternatively, functionalization of the ethyl group itself could be explored, for instance, through radical halogenation followed by nucleophilic substitution, although this may present selectivity challenges.

Biological Evaluation and Therapeutic Potential

Based on the extensive literature on pyrimidine derivatives, the analogs of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine are anticipated to exhibit a range of biological activities. The primary areas of interest for these compounds would be as anticancer and antimicrobial agents.

Anticancer Activity: Kinase Inhibition

The 2,4,6-trisubstituted pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][8] Many approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The substituents at the C2, C4, and C6 positions play crucial roles in determining the potency and selectivity of the inhibitor.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[8]

-

Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation.[12]

-

Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[13]

-

Bruton's tyrosine kinase (BTK): A target in B-cell malignancies.[14]

Structure-Activity Relationship (SAR) Hypotheses:

-

C4-Aryl/Heteroaryl Substituents: The nature of the aromatic group introduced via Suzuki coupling is critical. Electron-donating or -withdrawing groups, as well as the presence of hydrogen bond donors/acceptors, will significantly impact binding affinity and selectivity.

-

C4-Amino Substituents: The length and nature of the alkyl or aryl group on the substituted amine can be optimized to fit into specific sub-pockets of the kinase active site.

-

C2-Piperidine Moiety: The piperidine ring can be replaced with other cyclic amines (e.g., morpholine, piperazine) to modulate solubility and explore different interactions with the solvent-exposed region of the binding site.

-

C6-Ethyl Group: Varying the size of the alkyl group at this position can influence van der Waals interactions and overall lipophilicity.

Table 1: Hypothetical Biological Activity of C4-Substituted Analogs as Kinase Inhibitors

| Compound ID | C4-Substituent | Predicted Target Kinase | Predicted IC₅₀ (nM) | Rationale for Prediction |

| Core | -Cl | - | >10,000 | Precursor molecule, not expected to be a potent inhibitor. |

| ANA-01 | 4-methoxyphenyl | EGFR | 50-150 | The methoxy group can form hydrogen bonds in the active site. |

| ANA-02 | 3-aminophenyl | CDK2 | 20-80 | The amino group can act as a key hydrogen bond donor. |

| ANA-03 | Pyridin-4-yl | PI3Kα | 75-200 | The pyridine nitrogen can form a crucial hydrogen bond. |

| ANA-04 | -NH-(CH₂)₂-OH | BTK | 100-300 | The hydroxyl group can improve solubility and form additional H-bonds. |

Antimicrobial Activity

Pyrimidine derivatives have also been reported to possess significant antibacterial and antifungal properties.[3][15] The mechanism of action can vary, including inhibition of essential enzymes or disruption of cell wall synthesis.

SAR Hypotheses for Antimicrobial Activity:

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is often crucial for cell penetration. The C4 and C6 substituents can be modified to optimize this balance.

-

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors at the C4 position can enhance interactions with bacterial or fungal enzymes.

-

Piperidine Moiety: The basic nitrogen of the piperidine ring may play a role in interacting with acidic residues in target proteins or in disrupting membrane potential.

Table 2: Hypothetical Antimicrobial Activity of C4-Substituted Analogs

| Compound ID | C4-Substituent | Target Organism | Predicted MIC (µg/mL) | Rationale for Prediction |

| Core | -Cl | S. aureus | >128 | Precursor molecule. |

| ANA-05 | 4-fluorophenyl | E. coli | 16-64 | Fluorine substitution can enhance membrane permeability. |

| ANA-06 | Thiophen-2-yl | C. albicans | 8-32 | Heteroaromatic rings are common in antimicrobial agents. |

| ANA-07 | -NH-cyclopropyl | S. aureus | 32-128 | Small, rigid substituents can confer favorable binding. |

| ANA-08 | -S-benzyl | E. coli | 16-64 | Thioether linkage introduces a different electronic and steric profile. |

Future Directions and Emerging Trends

The exploration of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine derivatives is a promising avenue for the discovery of novel therapeutic agents. Future research in this area could focus on several key aspects:

-

Multi-target inhibitors: Designing derivatives that can simultaneously inhibit multiple targets, such as different kinases or a kinase and another cancer-related protein, could lead to more effective therapies with a lower likelihood of resistance.[1]

-

PROTACs and Molecular Glues: The versatile chemistry of the pyrimidine core could be leveraged to develop Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which represent novel modalities for therapeutic intervention.

-

Advanced Drug Delivery Systems: Formulating potent but poorly soluble derivatives into nanoparticles or other drug delivery systems could enhance their bioavailability and therapeutic efficacy.

Conclusion

The 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine scaffold is a versatile and promising starting point for the development of novel, biologically active compounds. The synthetic accessibility and the potential for diversification at multiple positions, particularly the C4-chloro group, make it an attractive core for medicinal chemistry campaigns. By leveraging established synthetic methodologies and a rational, structure-based design approach, a wide range of analogs can be generated and evaluated for their therapeutic potential, with a primary focus on kinase inhibition for anticancer applications and broad-spectrum antimicrobial activity. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

[1] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. [7] Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem. [16] A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem. [2] A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem. [9] Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem. [3] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian J Pharm Sci. 2014 Jul;76(4):332-8. [8] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [10] Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem. [14] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020 Sep 8;11(10):1176-1190. [17] Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [18] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian J Pharm Sci. 2014 Jul;76(4):332-8. [19] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [20] Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Semantic Scholar. [15] Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. [4] Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [21] Technical Support Center: Reactivity of 4-Chloropyrimidines. Benchchem. [22] Sonogashira coupling. Wikipedia. [23] Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [5] Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [13] What is the best procedure for Sonogashira coupling? ResearchGate. [24] Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry. 2020 Mar 23;26(17):3746-3760. [25] Sonogashira Coupling. Organic Chemistry Portal. [26] Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Boll Chim Farm. 2003 May-Jun;142(5):206-12. [27] Synthesis and Biological Evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Adenosine Kinase Inhibitors. J Med Chem. 2005 May 19;48(10):3596-607. [28] Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. 1968;(12):1515-9. [11] A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. 2022;54(03):655-657. [29] Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Scientific Reports. 2019 Jul 11;9(1):10041. [12] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS One. 2022 Oct 19;17(10):e0275954. [6] Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [30] An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. 2011 May 17;16(5):4095-104. [31] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021 Mar 30;26(7):1941. [32] Sonogashira Coupling. Chemistry LibreTexts. [33] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021 Jul 26;26(15):4504. [34] The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. J Med Chem. 2014 Dec 24;57(24):10336-52. [35] Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants (Basel). 2021 Dec 21;11(1):2. [36] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [37] Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. 2018 Jul 13;23(7):1733. [38] Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [39] CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. 2019 Jul 19;84(15):9378-9384. [40] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2019 Oct 25;24(21):3855. [41] Synthesis and biological evaluation of 2,6-disubstituted- 9H -purine, 2,4-disubstitued-thieno[3,2- d ]pyrimidine and -7H - ResearchGate. [42] A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. [43] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. 2016 May 21;21(5):668. [44] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2022 Nov 1;27(21):7453.

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 18. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 29. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. mdpi.com [mdpi.com]

- 34. The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. mdpi.com [mdpi.com]

- 37. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

- 42. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 43. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 44. mdpi.com [mdpi.com]

In Silico Modeling of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract